molecular formula C32H48ClN5O5S B1242615 WX UK1 [Who-DD] CAS No. 255374-84-6

WX UK1 [Who-DD]

Numéro de catalogue B1242615
Numéro CAS: 255374-84-6
Poids moléculaire: 650.3 g/mol
Clé InChI: FMHIVIJVVYYSRN-JCOPYZAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

WX-UK1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule that belongs to a new class of drugs. In animal models, WX-UK1 blocks tumor cell invasion, metastasis and primary tumor growth by inhibiting serine proteases and the urokinase Plasminogen Activator (uPA) system, which have been shown to play a key role in metastasis and primary tumor growth of breast, gastric, colon cancer, and various other solid tumors. Independent studies show that administration of Wx-UK1 resulted in a decrease of tumor cell invasion, suggesting its efficacy as a an adjuvant antimetastatic therapy of carcinomas.

Applications De Recherche Scientifique

1. Multidisciplinary Research Priorities for Mental Health Science

This paper discusses the profound impact of the COVID-19 pandemic on society, including mental and physical health. It sets out immediate priorities and long-term strategies for mental health science research, stressing the need for high-quality research standards and international collaboration. This paper emphasizes collecting data on the mental health effects of COVID-19 and developing interventions to address these issues (Holmes et al., 2020).

2. Health Research Systems and Global Perspectives

This article highlights the importance of health research in improving healthcare. It references the UK's National Institute for Health Research (NIHR) as an example of a successful national health research system. The paper discusses how NIHR's approach covers the functions identified by WHO for national health research systems, emphasizing research capacity, creating centers of excellence, and producing research findings that improve health outcomes (Hanney & González-Block, 2015).

3. WHO Activities in Health Policy and Biotechnology Research

This paper summarizes discussions from the 32nd session of the World Health Organization (WHO) Advisory Committee on Health Research. It covers topics like scientific advances, health policy research, biotechnology research, and their applications. The paper also touches on the applications of DNA-based technologies for diagnosis, treatment, vaccine, and food production (Mansourian et al., 1995).

4. System Dynamics in Healthcare Policy Development

The paper describes the use of system dynamics modeling in healthcare policy and program development in England. It discusses applications in areas such as disease screening and emergency care, highlighting the strengths and weaknesses of this approach (Royston et al., 1999).

5. Evidence-Informed Decision Making in Pandemics

This qualitative study explores the challenges of using scientific evidence to inform policy decisions during the COVID-19 pandemic. It highlights the difficulties faced by scientific advisors in dealing with evolving and conflicting evidence, emphasizing the need for global guidance for evidence-informed decision-making (Vickery et al., 2022).

Propriétés

Numéro CAS

255374-84-6

Nom du produit

WX UK1 [Who-DD]

Formule moléculaire

C32H48ClN5O5S

Poids moléculaire

650.3 g/mol

Nom IUPAC

ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C32H47N5O5S.ClH/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7;/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34);1H/t28-;/m0./s1

Clé InChI

FMHIVIJVVYYSRN-JCOPYZAKSA-N

SMILES isomérique

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.Cl

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.Cl

SMILES canonique

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.Cl

Autres numéros CAS

255374-84-6

Synonymes

N-alpha-(2,4,6-triisopropyl-phenylsulfonyl)-3-amidino-(L)-phenyl-alanine-4-ethoxycarbonyl-piperazide hydrochloride
WX-UK1

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
WX UK1 [Who-DD]
Reactant of Route 2
Reactant of Route 2
WX UK1 [Who-DD]
Reactant of Route 3
WX UK1 [Who-DD]
Reactant of Route 4
WX UK1 [Who-DD]
Reactant of Route 5
Reactant of Route 5
WX UK1 [Who-DD]
Reactant of Route 6
Reactant of Route 6
WX UK1 [Who-DD]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.